molecular formula C10H17N3 B8143540 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine

4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B8143540
M. Wt: 179.26 g/mol
InChI Key: VWDZZKGMBZJAAG-UHFFFAOYSA-N
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Description

4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine is a chemical compound with the molecular formula C9H15N3 It is a heterocyclic compound containing both a piperidine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine typically involves the reaction of 1-methyl-1H-pyrazole with 4-methylpiperidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with 4-methylpiperidine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(1-methyl-1H-pyrazol-5-yl)piperidine: Similar structure but lacks the methyl group on the piperidine ring.

    4-(1H-pyrazol-5-yl)piperidine: Similar structure but lacks the methyl group on the pyrazole ring.

    4-methylpiperidine: Contains the piperidine ring but lacks the pyrazole moiety.

Uniqueness

4-methyl-4-(1-methyl-1H-pyrazol-5-yl)piperidine is unique due to the presence of both a methyl-substituted pyrazole and a piperidine ring. This dual functionality provides a versatile scaffold for the development of new compounds with diverse biological activities and chemical properties .

Properties

IUPAC Name

4-methyl-4-(2-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(4-7-11-8-5-10)9-3-6-12-13(9)2/h3,6,11H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDZZKGMBZJAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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